2-Chloro-4-(trifluoromethyl)quinazoline
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Overview
Description
2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Quinazoline-based molecules are known for their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, antioxidant, and other activities .
Mode of Action
It is known that quinazoline compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone .
Result of Action
It is known that n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown potential as werner (wrn) helicase inhibitors, indicating potential anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroform and trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative . Another method involves the use of 4-chloro-3-trifluoromethylphenyl isocyanate, which reacts with a suitable precursor under controlled temperature conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are inert towards isocyanates is common to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Similar in structure but lacks the trifluoromethyl group, which can affect its biological activity and reactivity.
2-Trifluoromethylquinazoline: Lacks the chloro group, which can lead to differences in its chemical properties and applications.
Uniqueness
2-Chloro-4-(trifluoromethyl)quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFRIWCSWMHOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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